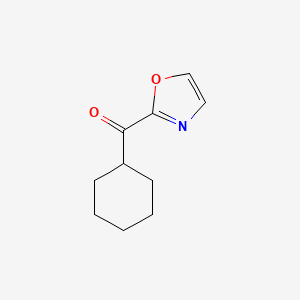

2-Cyclohexanoyloxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclohexanoyloxazole (CHO) is an organic compound that has been extensively studied in the laboratory due to its interesting chemical and physical properties. It is a cyclic ketone that can be synthesized in a variety of ways, and has been found to have a wide range of applications in the scientific and medical fields.

科学的研究の応用

Anti-inflammatory Applications

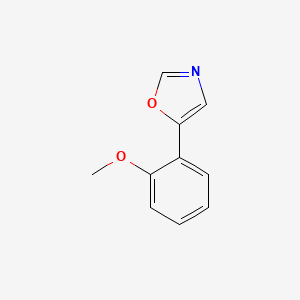

One significant application of related compounds involves the development of new anti-inflammatory agents. For instance, 2-(2-Arylphenyl)benzoxazole has been identified as a novel scaffold for selective cyclooxygenase-2 (COX-2) inhibition, with certain derivatives showing comparable or better anti-inflammatory potency than commonly used NSAIDs like celecoxib and diclofenac. This finding underscores the potential of 2-Cyclohexanoyloxazole analogs in creating safer, more effective anti-inflammatory medications (Seth et al., 2014).

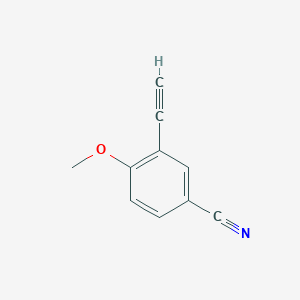

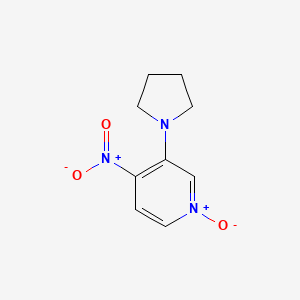

Synthesis of Heterocyclic Compounds

The synthesis of azoles, such as benzoxazoles and benzimidazoles, from precursors including 2-aroylcyclohexanones, highlights the versatility of 2-Cyclohexanoyloxazole derivatives in generating biologically and industrially significant heterocyclic compounds. These processes are crucial for producing materials with varied applications, from pharmaceuticals to functional materials for engineering (Mikhailovskii et al., 2010).

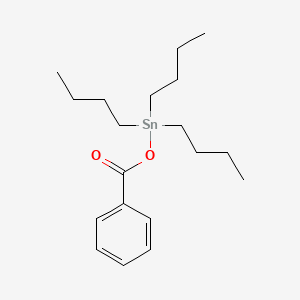

Catalysis and Ligand Development

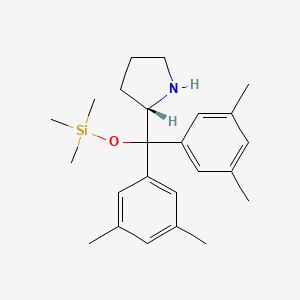

Research into 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid introduces a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. These ligands, suitable for alkylzinc additions to aldehydes, represent a novel application of 2-Cyclohexanoyloxazole derivatives in enantioselective synthesis, demonstrating their role in advancing synthetic methodologies (Wipf & Wang, 2002).

作用機序

Target of Action

This compound belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities . .

Mode of Action

The mode of action of 2-Cyclohexanoyloxazole is currently unknown due to the lack of specific studies on this compound. Oxazole derivatives, in general, are known to interact with various biological targets and exhibit a wide range of activities

Biochemical Pathways

Oxazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects . .

Result of Action

The specific molecular and cellular effects of 2-Cyclohexanoyloxazole are currently unknown. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . .

特性

IUPAC Name |

cyclohexyl(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRAARROORBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587767 |

Source

|

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexanoyloxazole | |

CAS RN |

898758-88-8 |

Source

|

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)